molecular formula C6H10O5 B083794 beta-Gulosan CAS No. 14274-90-9

beta-Gulosan

Cat. No.: B083794
CAS No.: 14274-90-9
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-AIECOIEWSA-N
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Description

beta-Gulosan is a bicyclic compound with a unique structure that includes three hydroxyl groups and an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Gulosan typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a diol precursor under acidic conditions. The reaction conditions often include the use of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

beta-Gulosan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, beta-Gulosan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of beta-Gulosan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxygen bridge play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]heptane
  • (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]octane
  • (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.2.1]octane

Uniqueness

beta-Gulosan is unique due to its specific stereochemistry and the presence of an oxygen bridge

Properties

CAS No.

14274-90-9

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-AIECOIEWSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

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